molecular formula C19H20N2O3S2 B2991261 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448037-20-4

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2991261
CAS No.: 1448037-20-4
M. Wt: 388.5
InChI Key: KZXLUKHMGJYOFT-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radiosensitizing Properties

A study highlighted the synthesis of novel sulfonamide derivatives, including structures related to "N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide," which showed significant in vitro anticancer activity against human tumor liver cell line (HEPG-2). These compounds exhibited higher activity than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. Furthermore, several compounds demonstrated the ability to enhance the cell killing effect of γ-radiation, suggesting potential radiosensitizing effects (Ghorab et al., 2015).

Antimicrobial and Antibacterial Evaluation

Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated promising antibacterial properties. By synthesizing and evaluating the antibacterial activity of compounds with the sulfonamido group, studies have found high activities against various pathogens. Such research indicates the potential for these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition for Disease Treatment

The sulfonamide group has been utilized in the design and synthesis of enzyme inhibitors targeting conditions like glaucoma and cancer. Benzo[b]thiophene-2-sulfonamide derivatives, for instance, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, a promising approach for treating glaucoma. This research has yielded compounds with significant ocular hypotensive activity, marking a step forward in the development of glaucoma treatments (Graham et al., 1989).

Molecular Docking and Antiproliferative Agents

Novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, including those structurally similar to "this compound," have been synthesized and evaluated for their antiproliferative activity against cancer cell lines such as MCF-7. These studies have not only shown promising antiproliferative activity but also employed molecular docking to assess the binding modes of these compounds to potential biomolecular targets like carbonic anhydrase IX (CA IX), which is highly expressed in certain cancer cells (Bashandy et al., 2014).

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-20-9-2-4-16(20)13-21(14-17-5-3-11-25-17)26(22,23)18-6-7-19-15(12-18)8-10-24-19/h2-7,9,11-12H,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXLUKHMGJYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.